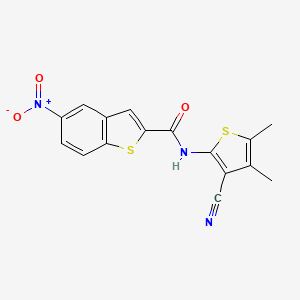

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a cyano group, a nitro group, and a carboxamide group attached to a benzothiophene ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S2/c1-8-9(2)23-16(12(8)7-17)18-15(20)14-6-10-5-11(19(21)22)3-4-13(10)24-14/h3-6H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUMIDWZIWHQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,3-diphenylpropanamide

- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

- N’-(3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups and the benzothiophene core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound belonging to the class of benzothiophenes. This compound exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structural features, including a cyano group, a nitro group, and a carboxamide group, contribute to its interactions with various biological targets.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

- Introduction of the Nitro Group: Nitration is performed using concentrated nitric acid and sulfuric acid.

- Attachment of the Cyano Group: This is introduced via nucleophilic substitution reactions.

- Formation of the Carboxamide Group: Achieved through amidation reactions with appropriate carboxylic acid derivatives .

Biological Activity

Antitumor Activity:

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects includes:

- Induction of apoptosis in tumor cells through mitochondrial pathways.

- Inhibition of specific enzymes involved in cell proliferation.

- Modulation of signaling pathways related to cancer progression .

Case Studies

Study 1: Anticancer Efficacy

A study conducted on this compound revealed its potential in inducing apoptosis in human cancer cells. The study utilized flow cytometry to assess apoptosis markers and found that treatment with the compound significantly increased the percentage of apoptotic cells compared to controls .

Study 2: Inhibition of Tumor Migration

Another investigation focused on the compound's ability to inhibit tumor cell migration. Results indicated that at concentrations above 10 µM, the compound reduced migration by over 50%, suggesting its potential as an antimetastatic agent .

Q & A

Q. Optimization Strategies :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | 2-Thiophenecarbonyl chloride + 2-nitroaniline, acetonitrile, reflux | 75-85% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60-70% |

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., nitro group at δ ~8.5 ppm in ¹H NMR) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) .

Advanced: What computational methods are suitable for modeling its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) is widely used:

- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) for accurate thermochemical and electronic property predictions .

- Basis Sets : 6-31G(d,p) for geometry optimization and vibrational analysis .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. Table 2: DFT Protocol for Electronic Properties

| Parameter | Setting | Purpose |

|---|---|---|

| Functional | B3LYP | Exchange-correlation balance |

| Basis Set | 6-311++G(2d,p) | Electron density accuracy |

| Solvent Model | PCM (Acetonitrile) | Simulate solvent effects |

Advanced: How can structure-activity relationships (SAR) guide its biological evaluation?

Methodological Answer:

SAR studies focus on:

- Substituent Effects : Nitro groups enhance electron-withdrawing properties, potentially improving receptor binding (e.g., glucagon receptor antagonism) .

- Heterocyclic Modifications : Thiophene vs. benzothiophene core comparisons to assess steric/electronic impacts .

- In Vitro Assays : Dose-response curves in receptor-binding assays to quantify IC₅₀ values .

Advanced: How to resolve contradictions between computational and experimental data (e.g., bond lengths)?

Methodological Answer:

- Error Source Analysis : Check basis set limitations (e.g., exclude diffuse functions for non-ionic systems) .

- X-ray Crystallography : Compare DFT-optimized geometries with crystal structures (e.g., dihedral angles between aromatic rings) .

- Multivariate Statistics : Use Hammett or Swain-Lupton parameters to correlate substituent effects with observed discrepancies .

Basic: What are recommended protocols for assessing solubility and stability?

Methodological Answer:

- Solubility Screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media .

- Stability Tests : HPLC monitoring under varying pH (2–12) and temperatures (4–37°C) .

Advanced: How to address regioselectivity challenges in nitration?

Methodological Answer:

- Directing Groups : The cyano group on the thiophene ring directs nitration to the para position .

- Computational Prediction : DFT-based Fukui function analysis to identify electrophilic attack sites .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Receptor Binding : Radioligand displacement assays for glucagon receptor antagonism .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) .

Advanced: How do substituents influence electronic spectra?

Methodological Answer:

- UV-Vis Spectroscopy : Nitro groups cause redshift due to n→π* transitions; solvent polarity effects are modeled using Kamlet-Taft parameters .

- TD-DFT Calculations : Simulate excited states to assign absorption bands .

Advanced: How to monitor multi-step reactions for byproduct formation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.